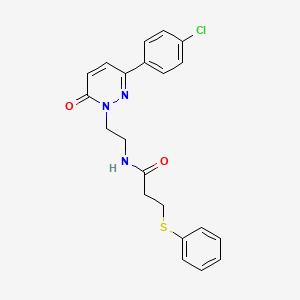![molecular formula C22H29N5O2 B2986831 9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-97-2](/img/structure/B2986831.png)
9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality 9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adenosine Receptors Affinity and Binding Modes
Research has explored the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines, including structures related to the compound of interest, at human and rat adenosine receptors (ARs). These studies have identified potent AR antagonists, highlighting the selectivity over AR subtypes and providing insights into structure-activity relationships and binding affinities across species. The detailed analysis of binding cavities has revealed structural variations that may influence the binding of purinediones to particular AR subtypes and species, suggesting potential therapeutic applications in modulating adenosine receptor activity (E. Szymańska et al., 2016).
Synthesis and Chemical Properties
Another study focused on the synthesis and chemical properties of new [c,d]-fused purinediones, which share structural similarities with the chemical compound . The research detailed the synthesis pathways and highlighted the versatility of these compounds in chemical reactions, pointing towards their potential utility in drug design and development (Ondrej Simo et al., 1995).
Anti-Inflammatory Activity
Substituted analogues based on the pyrimidopurinedione ring system have demonstrated anti-inflammatory activity in models of chronic inflammation. These findings suggest the potential of structurally related compounds in the development of new anti-inflammatory agents. The research highlights the importance of understanding the molecular basis of anti-inflammatory effects to guide the development of novel therapeutics (J. Kaminski et al., 1989).
Serotonin Receptor Affinity
Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has revealed compounds with significant affinity for serotonin receptors, showcasing anxiolytic and antidepressant properties. This line of research underscores the therapeutic potential of purine derivatives in treating psychiatric disorders by targeting serotonin receptors (G. Chłoń-Rzepa et al., 2013).
Ionisation and Methylation Reactions
Studies on purine-6,8-diones have investigated their ionisation and methylation reactions, contributing to a deeper understanding of their chemical behavior. This research is crucial for the development of new chemical entities with improved pharmacological profiles (M. Rahat et al., 1974).
作用機序
Target of Action
Similar compounds, such as pyrazolopyrimidines, have been reported to have a wide range of biological and pharmacological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . . This could result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Result of Action
Similar compounds have been reported to exhibit a range of effects at the molecular and cellular levels, including inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
特性
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-14(2)9-12-27-20(28)18-19(24(5)22(27)29)23-21-25(10-6-11-26(18)21)17-8-7-15(3)13-16(17)4/h7-8,13-14H,6,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUIPAEAXCRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

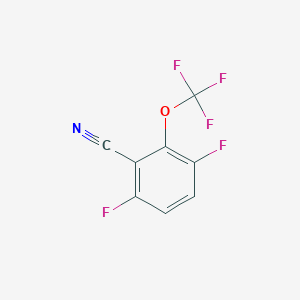
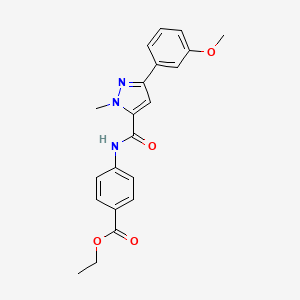
![Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2986753.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)
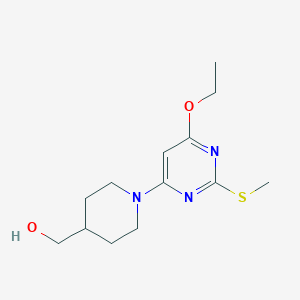
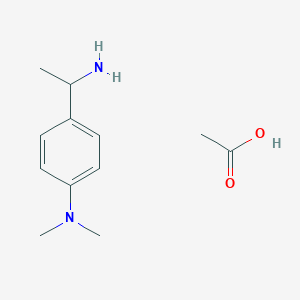
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)
